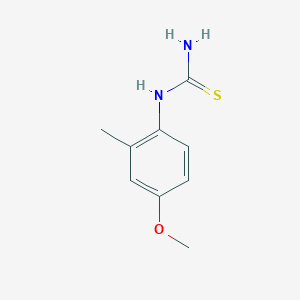
5-ethynyl-3-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-3-methylpyridin-2-amine is a compound belonging to the pyridine family, characterized by the presence of an ethynyl group at the 5-position and a methyl group at the 3-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-3-methylpyridin-2-amine typically involves palladium-catalyzed cross-coupling reactions. One common method is the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with an ethynylboronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethynyl-3-methylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in further cross-coupling reactions to form more complex molecules.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include DMF and methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce various substituted pyridines .
Aplicaciones Científicas De Investigación
5-Ethynyl-3-methylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biological Studies: It can be used to study the interactions of pyridine derivatives with biological targets.
Mecanismo De Acción
The mechanism of action of 5-ethynyl-3-methylpyridin-2-amine involves its interaction with molecular targets through its ethynyl and amine groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 5-ethynyl-3-methylpyridin-2-amine.
5-Ethynylpyridine-2-amine: Lacks the methyl group at the 3-position.
3-Methylpyridin-2-amine: Lacks the ethynyl group at the 5-position.
Uniqueness
This compound is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-ethynyl-3-methylpyridin-2-amine involves the reaction of 3-methylpyridin-2-amine with an ethynylating agent.", "Starting Materials": [ "3-methylpyridin-2-amine", "Ethynylating agent (e.g. ethynyltrimethylsilane, ethynylmagnesium bromide)" ], "Reaction": [ "Add the ethynylating agent dropwise to a solution of 3-methylpyridin-2-amine in anhydrous solvent (e.g. THF, ether) under an inert atmosphere (e.g. nitrogen).", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction by adding water and extract the product with an organic solvent (e.g. dichloromethane).", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Purify the product by column chromatography or recrystallization from a suitable solvent (e.g. ethanol)." ] } | |
Número CAS |
1858359-17-7 |
Fórmula molecular |
C8H8N2 |
Peso molecular |
132.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




